molecular formula C6H11NO B009891 3-Methyliminopentan-2-one CAS No. 106174-82-7

3-Methyliminopentan-2-one

Cat. No.: B009891
CAS No.: 106174-82-7
M. Wt: 113.16 g/mol
InChI Key: GFVREYDIPLZFFO-UHFFFAOYSA-N
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Description

3-Methyliminopentan-2-one is a ketone derivative characterized by an imino group (=NH) substituted with a methyl group at the third carbon of the pentan-2-one backbone. Its IUPAC name indicates a five-carbon chain with a ketone at position 2 and a methylimino substituent (=N-CH₃) at position 3.

Properties

CAS No.

106174-82-7

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-methyliminopentan-2-one

InChI

InChI=1S/C6H11NO/c1-4-6(7-3)5(2)8/h4H2,1-3H3

InChI Key

GFVREYDIPLZFFO-UHFFFAOYSA-N

SMILES

CCC(=NC)C(=O)C

Canonical SMILES

CCC(=NC)C(=O)C

Synonyms

2-Pentanone, 3-(methylimino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Methyliminopentan-2-one, we compare it with structurally related compounds from authoritative sources (Table 1). Key differences in molecular composition, functional groups, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound* C₆H₁₁NO 113.16 (theoretical) Ketone, methylimino Hypothesized: Organic synthesis intermediate
1-(Dimethylamino)-2-methylpentan-3-one C₈H₁₇NO 143.23 Ketone, dimethylamino Pharmaceutical intermediates, surfactants
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 Ketone, dimethoxyphenyl Building block for complex molecules
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Ester, amino Specialty chemical synthesis

Structural and Functional Differences

  • This compound vs. 1-(Dimethylamino)-2-methylpentan-3-one: The latter replaces the imino group with a dimethylamino (-N(CH₃)₂) moiety, increasing steric bulk and altering electronic properties. The dimethylamino group enhances solubility in polar solvents compared to the imino group, which may form hydrogen bonds more readily .
  • This compound vs. 3-(3,4-Dimethoxyphenyl)pentan-2-one: The dimethoxyphenyl substituent in the latter introduces aromaticity and electron-donating methoxy groups, which could enhance UV absorption or catalytic activity in synthetic pathways. This contrasts with the aliphatic imino group in this compound, which may prioritize reactivity in nucleophilic additions .
  • This compound vs. Methyl 3-aminocyclopentanecarboxylate: The cyclopentane ring and ester group in the latter confer rigidity and hydrolytic stability, whereas this compound’s linear structure and ketone-imino system may favor dynamic reactivity, such as tautomerism or Schiff base formation .

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